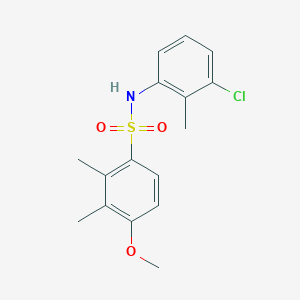

![molecular formula C15H11Cl2NO4 B5711829 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5711829.png)

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate, also known as DCFH-DA, is an organic compound that has been widely used in scientific research. It is a derivative of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) and is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues.

Mecanismo De Acción

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate works by detecting ROS through the oxidation of DCF to DCFH. ROS are highly reactive molecules that can oxidize DCF to DCFH in the presence of a suitable catalyst such as peroxidase. DCFH is highly fluorescent and can be detected using standard fluorescence microscopy or spectroscopy techniques. The mechanism of action of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is well understood and has been extensively studied in scientific research.

Biochemical and Physiological Effects

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate does not have any direct biochemical or physiological effects on cells or tissues, as it is a non-reactive compound that is converted into a reactive compound by intracellular esterases. However, the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate can have indirect effects on cellular function by allowing researchers to measure ROS levels in real-time. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. By measuring ROS levels, researchers can gain insight into the underlying mechanisms of these diseases and develop new therapeutic strategies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate has several advantages for lab experiments. It is a relatively simple and inexpensive fluorescent probe that can be used to detect ROS in a variety of cell types and tissues. It is also highly sensitive and can detect low levels of ROS in real-time. However, there are also some limitations to the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate. It is a non-specific probe that can detect a variety of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals. It is also subject to interference from other fluorescent compounds and can be affected by changes in pH and temperature.

Direcciones Futuras

There are several future directions for the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate in scientific research. One area of interest is the development of new fluorescent probes that are more specific for individual ROS species. This would allow researchers to gain a more detailed understanding of the underlying mechanisms of ROS-mediated diseases. Another area of interest is the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate in combination with other imaging techniques such as confocal microscopy and electron microscopy. This would allow researchers to gain a more detailed understanding of the subcellular localization of ROS and their effects on cellular function. Finally, there is also interest in the development of new therapeutic strategies that target ROS-mediated diseases, based on the insights gained from the use of 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate and other fluorescent probes.

Métodos De Síntesis

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is synthesized by the reaction of 3,5-dichloro-4-hydroxyaniline with phosgene, followed by the reaction with phenylacetic acid. The final product is obtained by recrystallization from a suitable solvent. The synthesis method is relatively simple and can be carried out in a laboratory setting with standard equipment.

Aplicaciones Científicas De Investigación

3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is widely used in scientific research as a fluorescent probe for detecting ROS in cells and tissues. ROS are highly reactive molecules that can cause damage to cells and tissues, and their levels are often elevated in various pathological conditions such as cancer, inflammation, and neurodegenerative diseases. 3-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is a non-fluorescent compound that can penetrate cell membranes and be converted into the fluorescent compound 2',7'-dichlorofluorescein (DCF) by intracellular esterases. DCF is then oxidized by ROS to form the highly fluorescent compound DCFH. The fluorescence intensity of DCFH is proportional to the level of ROS in the cell, allowing researchers to measure ROS levels in real-time.

Propiedades

IUPAC Name |

[3-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO4/c1-8(19)22-11-4-2-3-9(5-11)15(21)18-10-6-12(16)14(20)13(17)7-10/h2-7,20H,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHQCVVFIQJANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(tert-butylamino)carbonyl]phenyl}-2-chloro-4,5-difluorobenzamide](/img/structure/B5711746.png)

![3-[(4-methoxybenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5711757.png)

![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5711759.png)

![N-[4-(dimethylamino)-1-naphthyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5711762.png)

![12-oxo-N-[4-(trifluoromethyl)phenyl]-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B5711764.png)

![methyl {[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B5711782.png)

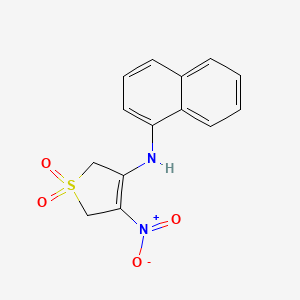

![4-ethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5711791.png)

![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbutanamide](/img/structure/B5711796.png)

![2-[2-(2,4-dimethylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711815.png)

![2-[(2-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5711821.png)

![N-(1-isopropyl-2-methylpropyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5711823.png)